1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol
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Overview
Description
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring, a triazole moiety, and an amino group
Preparation Methods
The synthesis of 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of an appropriate hydrazine derivative with a nitrile compound under acidic conditions.
Bromination: The triazole ring is then brominated using bromine or a bromine-containing reagent.
Cyclobutane Ring Formation: The cyclobutane ring can be formed via a [2+2] cycloaddition reaction involving an alkene and a suitable diene.
Coupling Reaction: The brominated triazole is coupled with the cyclobutane derivative using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions:
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and catalysts.
Scientific Research Applications
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The unique structure of the compound allows for its use in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function . The bromine atom can participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol can be compared with other triazole-containing compounds:
1-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-[2-(3-Amino-5-chloro-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
The presence of the bromine atom in this compound makes it unique and potentially more versatile in certain applications.
Properties
Molecular Formula |
C8H13BrN4O |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
1-[2-(3-amino-5-bromo-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C8H13BrN4O/c9-6-11-7(10)12-13(6)5-4-8(14)2-1-3-8/h14H,1-5H2,(H2,10,12) |
InChI Key |
YQMLQGGGMUJQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCN2C(=NC(=N2)N)Br)O |
Origin of Product |
United States |
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